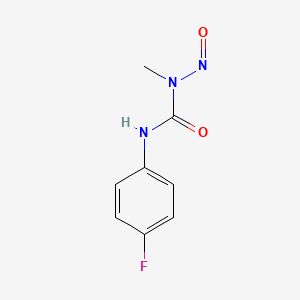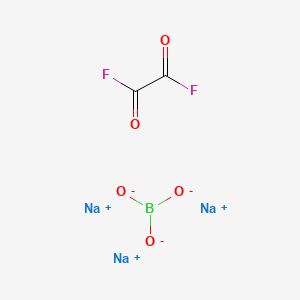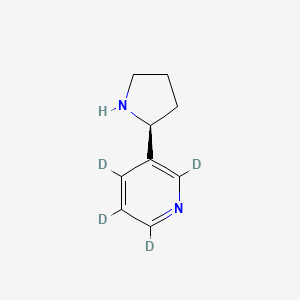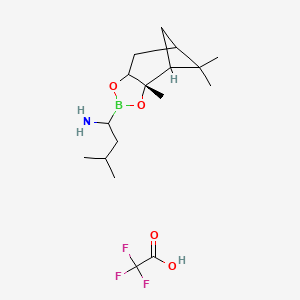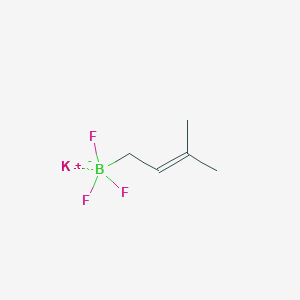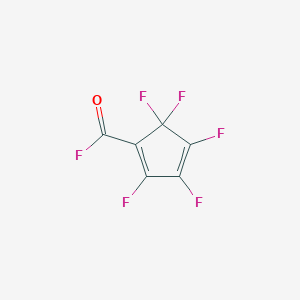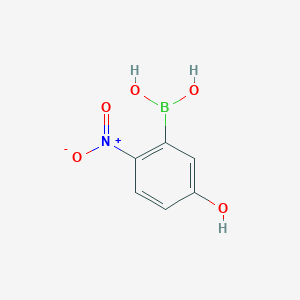
5-Hydroxy-2-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-nitrophenylboronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group onto a phenyl ring that already contains hydroxyl and nitro substituents. One common method is the palladium-catalyzed borylation of 5-hydroxy-2-nitrophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxy-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a probe for detecting and quantifying diols and other biomolecules.
Industry: In the industrial sector, this compound is used in the development of advanced materials and sensors. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-nitrophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid. The compound can also participate in redox reactions due to the presence of the hydroxyl and nitro groups, which can undergo oxidation and reduction, respectively .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the hydroxyl and nitro groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar to 5-Hydroxy-2-nitrophenylboronic acid but lacks the nitro group, affecting its reactivity and applications.
2-Nitrophenylboronic acid: Lacks the hydroxyl group, which limits its use in certain biological applications.
Uniqueness: this compound is unique due to the combination of hydroxyl, nitro, and boronic acid groups on the same phenyl ring. This combination enhances its reactivity and makes it a valuable tool in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H6BNO5 |
|---|---|
Molekulargewicht |
182.93 g/mol |
IUPAC-Name |
(5-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,9-11H |
InChI-Schlüssel |
NSLBNCKOZBHJFD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)O)[N+](=O)[O-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


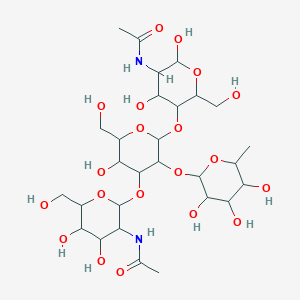
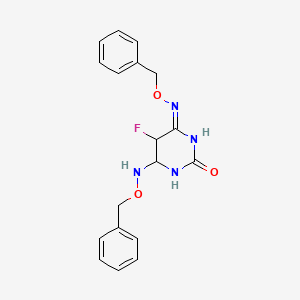
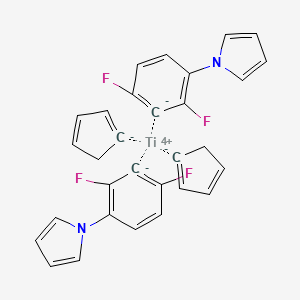
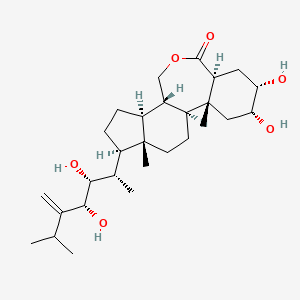
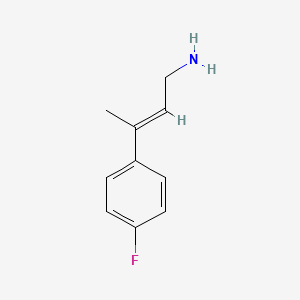
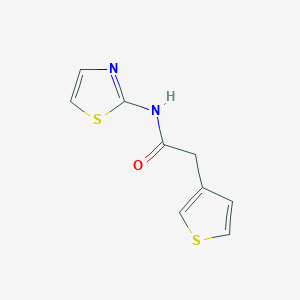
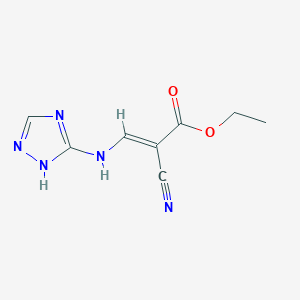
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
